molecular formula C12H20O3 B1207417 Ginsenoside F1 CAS No. 5288-67-5

Ginsenoside F1

Cat. No. B1207417
Key on ui cas rn: 5288-67-5
M. Wt: 212.28 g/mol
InChI Key: RPUNGFMSPXJEDK-UHFFFAOYSA-N
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Patent
US04695647

Procedure details

A suspension of 10.9 g. of ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate in 100 ml. of distilled water containing 6 g. of conc. sulfuric acid was refluxed under nitrogen. Progress of the reaction was followed by gas chromatography/mass spectroscopy analysis of a sample at intervals. After 48 hours the reaction was virtually complete and the mixture was cooled and extracted with one volume of ethyl ether. The aqueous layer was separated and extracted and extracted again with one volume of ether and the combined ethereal extracts were dried over magnesium sulfate and evaporated to a colorless oil which was sufficiently pure for the next step in the process. Yield was 6.6 g., about 99%.
Name
ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1(C(OC)=O)[C:15](=[O:16])[CH2:14][CH2:13][CH2:12]1)C.S(=O)(=O)(O)O>O>[O:16]=[C:15]1[CH2:14][CH2:13][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([OH:21])=[O:3]

Inputs

Step One
Name
ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCCC1(CCCC1=O)C(=O)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
6 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 10.9 g
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with one volume of ethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
extracted again with one volume of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethereal extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a colorless oil which

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
O=C1C(CCC1)CCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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